1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}
Description
1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} (CAS: 338402-56-5) is a heterocyclic compound featuring a pyrazole-4,5-dione core fused with a 4,5-dihydrothiazole moiety and a hydrazone substituent bearing a trifluoromethylphenyl group.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5OS/c1-8-11(12(23)22(21-8)13-18-5-6-24-13)20-19-10-4-2-3-9(7-10)14(15,16)17/h2-4,7,21H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKADCMOOUQDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NCCS2)N=NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 359.34 g/mol. The presence of trifluoromethyl and hydrazone functionalities contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Recent studies have highlighted the compound's antitumor , anti-inflammatory , and antimicrobial properties. Below is a summary of its biological activities based on various research findings.
Antitumor Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interfere with specific signaling pathways involved in cancer progression.
- Efficacy Against Cell Lines :
- MCF7 (breast cancer) : IC50 = 3.79 µM
- A549 (lung cancer) : IC50 = 26 µM
- HCT116 (colon cancer) : IC50 = 7.01 µM
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory effects in preclinical models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antitumor Effects : A study published in MDPI evaluated the cytotoxic effects of the compound on multiple cancer cell lines, confirming its potent antitumor activity through MTT assays and flow cytometry analysis for apoptosis detection .
- Anti-inflammatory Evaluation : Research conducted by Wei et al. demonstrated that the compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : A comprehensive screening against common pathogens revealed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole and pyrazole derivatives exhibit significant anticonvulsant properties. For example, compounds containing thiazole moieties have been shown to protect against seizures in various animal models. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .
Antimicrobial Properties
Thiazole and pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. Recent studies have highlighted that certain thiazole-containing compounds exhibit potent antibacterial effects, particularly against Gram-positive bacteria . The presence of electron-withdrawing groups, such as trifluoromethyl, has been associated with increased antimicrobial potency.
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds similar to 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione have been evaluated for their ability to reduce inflammation in various experimental models. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines .
Drug Development
The unique structural features of this compound position it as a promising candidate for the development of new therapeutic agents. Its potential applications include:
- Anticonvulsants : Targeting epilepsy and seizure disorders.
- Antibiotics : Developing new treatments for bacterial infections.
- Anti-inflammatory drugs : Addressing chronic inflammatory conditions.
Case Study 1: Anticonvulsant Evaluation
A study evaluated various thiazole-pyrazole derivatives for their anticonvulsant effects using the maximal electroshock (MES) test. The results indicated that compounds with specific substitutions showed significant seizure protection compared to standard medications .
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiazole derivatives were synthesized and tested against common bacterial strains. Results demonstrated that the presence of the trifluoromethyl group significantly enhanced antibacterial activity, making these compounds suitable candidates for further development as antibiotics .
Comparison with Similar Compounds
Structural Comparison
The compound’s key differentiators include the pyrazole-dione core, thiazoline ring, and trifluoromethylphenyl hydrazone. Below is a structural comparison with analogs:
Table 1: Structural Features of Comparable Compounds
Q & A
Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The compound’s synthesis likely involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, analogous pyrazolone-thiazole hybrids are synthesized via cyclocondensation of hydrazines with ketones or enones under reflux in ethanol or toluene, often catalyzed by bases like sodium hydride . Optimization studies should focus on solvent polarity (e.g., ethanol vs. toluene), temperature gradients, and stoichiometric ratios of reactants. Characterization via NMR, IR, and elemental analysis is critical for confirming structural integrity and purity .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, as demonstrated for related pyrazoline-thiazole hybrids . For spectroscopic validation:
- ¹H/¹³C NMR identifies substituent environments (e.g., hydrazone protons at δ 8–10 ppm).
- IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches.
- Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns.
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should include:
- Enzyme inhibition assays (e.g., 14α-demethylase lanosterol for antifungal activity) using molecular docking to predict binding affinity .
- Cytotoxicity studies (e.g., MTT assay on cancer cell lines) to assess antitumor potential, guided by structural analogs with reported activity .
Advanced Research Questions
Q. How can computational methods like molecular docking clarify the compound’s mechanism of action against target enzymes?
Molecular docking with software such as AutoDock Vina can model interactions between the compound and enzymes (e.g., 14α-demethylase, PDB: 3LD6). Key steps:
- Protein preparation : Remove water molecules, add polar hydrogens, and define the active site.
- Ligand preparation : Optimize the compound’s 3D structure using DFT calculations (e.g., B3LYP/6-31G* basis set).
- Docking analysis : Evaluate binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. For example, the trifluoromethyl group may enhance binding via halogen bonding .
Q. How do substituents on the phenyl and thiazole rings influence physicochemical properties and bioactivity?
- Electron-withdrawing groups (e.g., -CF₃) increase lipophilicity (logP) and metabolic stability.
- Substituent position : Para-substituted aryl groups (e.g., 4-methoxyphenyl) enhance π-π stacking in enzyme active sites .
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., -Cl, -Br, -OCH₃) and correlate their electronic effects with bioactivity using multivariate regression analysis.
Q. What experimental designs are suitable for investigating environmental fate and ecotoxicological impacts?
Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic degradation : Monitor hydrolysis/photolysis rates under varying pH and UV exposure.
- Bioaccumulation : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in model organisms.
- Toxicity tiers : Start with acute toxicity (Daphnia magna LC₅₀) and progress to chronic endpoints (e.g., zebrafish embryo development) .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability) and metabolic stability (microsomal assays).
- Formulation optimization : Use nanoencapsulation or PEGylation to enhance solubility and tissue penetration.
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects in vivo .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
